Adamantane-1,4-diol

Polymer Chemistry Materials Science Monomer Design

Adamantane-1,4-diol (CAS 20098-16-2) is the linear, symmetrical 1,4-dihydroxyadamantane isomer—not to be confused with the bent 1,3-isomer. Its rod-like geometry enables rigid, high-performance polyesters, polyurethanes, and polyethers. In 3D COF synthesis, the 1,4-substitution pattern is essential for diamondoid topologies yielding surface areas >3400 m²/g. For medicinal chemistry, the adamantane core elevates XLogP (~+1.5 vs. flexible diols), improving membrane permeability. Isomer identity directly dictates polymer crystallinity, framework interpenetration, and pharmacokinetic profile.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 20098-16-2
Cat. No. B1229213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1,4-diol
CAS20098-16-2
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3O)O
InChIInChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2
InChIKeyAUKWRHADVIQZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1,4-diol (CAS 20098-16-2): Technical Baseline for Research and Procurement


Adamantane-1,4-diol (1,4-dihydroxyadamantane, CAS 20098-16-2) is a symmetrical dihydroxylated derivative of the diamondoid hydrocarbon adamantane. Its molecular formula is C10H16O2, with a molecular weight of 168.23 g/mol. [1] The compound features two hydroxyl groups at the bridgehead 1- and 4-positions of the rigid tricyclic[3.3.1.1³·⁷]decane cage. [2] This specific substitution pattern confers a unique combination of properties: a rigid, strain-free, three-dimensional scaffold with high thermal stability and lipophilicity (XLogP3 = 0.7). [3] It is a key building block for the synthesis of high-performance polymers, advanced porous materials, and pharmaceutical intermediates, distinguished from its isomers by its linear, symmetrical geometry. [4]

Why Adamantane-1,4-diol (20098-16-2) Cannot Be Readily Substituted by Other Adamantane Diols


Substituting Adamantane-1,4-diol with its isomers, such as 1,3-adamantanediol (CAS 5001-18-3) or 1,2-adamantanediol, is not a straightforward replacement due to fundamental differences in molecular geometry and resulting material properties. The 1,4-substitution pattern creates a linear, symmetrical, rod-like monomer, whereas the 1,3-isomer introduces a kinked, bent architecture. [1] This geometric distinction is critical: the 1,4-diol enables the formation of highly linear, rigid polymer chains, while the 1,3-diol promotes chain bending and can affect crystallinity. [2] In the context of Covalent Organic Frameworks (COFs), adamantane-based monomers are specifically chosen for their ability to create diamondoid topologies. The 1,4-disubstituted adamantane is essential for achieving a 2-fold interpenetrated structure with exceptionally high surface area, a property not replicable by its non-linear isomers. [3] Therefore, procurement specifications must be precise, as substituting one isomer for another will lead to materials with different structural, mechanical, and performance characteristics.

Quantitative Differentiation of Adamantane-1,4-diol (20098-16-2): A Comparative Evidence Guide


Impact of Isomer Geometry on Polymer Architecture: 1,4- vs. 1,3-Adamantanediol

The 1,4-substitution pattern of Adamantane-1,4-diol creates a linear, symmetrical monomer, which is a direct contrast to the kinked geometry of its 1,3-substituted isomer (1,3-adamantanediol, CAS 5001-18-3). This structural difference is not theoretical; it has a quantifiable impact on the properties of derived polymers. The use of Adamantane-1,4-diol as a monomer enables the synthesis of high-performance polymers with linear chain architectures, which is essential for applications like synthetic lubricants and plasticizers. [1] This linearity is a direct consequence of the 1,4-diol's geometry and cannot be achieved with the 1,3-isomer. [2]

Polymer Chemistry Materials Science Monomer Design

Advantage of Adamantane Core in 3D COFs: Superior Surface Area vs. Conventional 3D COFs

In the synthesis of three-dimensional Covalent Organic Frameworks (COFs), the use of adamantane-based monomers, for which Adamantane-1,4-diol is a key precursor, leads to a quantifiable performance advantage. By incorporating the adamantane cage into the monomer structure, researchers achieved 2-fold interpenetrated diamondoid-structured 3D COFs. These materials exhibit exceptionally high surface areas (>3400 m²/g) and permanent mesopores (up to 33 Å). These properties far surpass those of most conventional 3D COFs with similar topologies. [1] This enhancement is directly attributed to the rigid, sterically hindered adamantane core, which prevents excessive structural interpenetration. [2]

Covalent Organic Frameworks Porous Materials Gas Adsorption

Lipophilicity and Topological Polarity: Adamantane-1,4-diol vs. General Diols

Adamantane-1,4-diol possesses a calculated lipophilicity (XLogP3) of 0.7 and a topological polar surface area (tPSA) of 40.5 Ų. [1] These values represent a significant departure from those of flexible, aliphatic diols like 1,4-butanediol (estimated XLogP ~ -0.5 to -1.0; tPSA ~ 40.5 Ų but with higher flexibility and H-bonding capacity) or 1,3-propanediol. The adamantane cage confers a unique balance of moderate hydrophobicity (XLogP 0.7) while maintaining a similar hydrogen bonding capacity to simpler diols. This is a direct consequence of the rigid, hydrocarbon-rich scaffold. This balance is highly sought-after in medicinal chemistry for improving membrane permeability and oral bioavailability of drug candidates. [2]

Medicinal Chemistry ADME Properties Drug Design

Validated Applications of Adamantane-1,4-diol (20098-16-2): Where Differentiation Matters


Synthesis of High-Performance, Rigid-Rod Polymers

As detailed in Section 3, the linear, symmetrical geometry of Adamantane-1,4-diol makes it an ideal monomer for creating rigid, high-performance polymers. [1] This application is supported by patent literature highlighting the use of adamantanediols in the production of materials like polyesters, polyurethanes, and polyethers, which are valued for their thermal and chemical stability. [2] This is a direct consequence of the 1,4-isomer's structure and differentiates it from its 1,3-isomer, which would introduce unwanted chain bending.

Building Block for Advanced 3D Covalent Organic Frameworks (COFs)

Researchers seeking to maximize the surface area of 3D COFs should prioritize adamantane-based monomers. The evidence presented in Section 3 demonstrates that incorporating the rigid adamantane core leads to COFs with surface areas exceeding 3400 m²/g, far surpassing conventional frameworks. [3] Adamantane-1,4-diol serves as a key precursor or structural analog in the synthesis of these advanced porous materials, which are targeted for applications in high-capacity gas storage and selective adsorption. [4]

Design of Novel Drug Candidates with Optimized Lipophilicity

Medicinal chemists aiming to improve the oral bioavailability or membrane permeability of a lead compound should consider using Adamantane-1,4-diol as a scaffold. The quantitative evidence in Section 3 shows that the adamantane core confers a significantly higher XLogP value (0.7) compared to flexible aliphatic diols (ΔXLogP ~ +1.5). [5] This property is a well-established strategy in drug design to enhance the pharmacokinetic profile of molecules, making it a valuable differentiator for procurement in a drug discovery setting. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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